2-{[(Benzyloxy)carbonyl]amino}-3-hydroxy-3-(pyridin-3-yl)propanoic acid
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Overview
Description
2-{[(Benzyloxy)carbonyl]amino}-3-hydroxy-3-(pyridin-3-yl)propanoic acid is an organic compound that features a benzyloxycarbonyl-protected amino group, a hydroxyl group, and a pyridinyl group attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Benzyloxy)carbonyl]amino}-3-hydroxy-3-(pyridin-3-yl)propanoic acid typically involves multiple steps, starting from commercially available starting materials
Protection of Amino Group: The amino group is protected using benzyl chloroformate in the presence of a base such as sodium hydroxide.
Introduction of Hydroxyl Group: The hydroxyl group can be introduced through oxidation reactions using reagents like potassium permanganate or osmium tetroxide.
Introduction of Pyridinyl Group: The pyridinyl group can be introduced through coupling reactions such as Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boronic acids.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{[(Benzyloxy)carbonyl]amino}-3-hydroxy-3-(pyridin-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyloxycarbonyl group can be removed through hydrogenolysis using palladium on carbon (Pd/C) under hydrogen atmosphere.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, PCC
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Palladium on carbon (Pd/C)
Major Products Formed
Oxidation: Formation of a ketone or aldehyde
Reduction: Formation of an alcohol
Substitution: Removal of the benzyloxycarbonyl group to yield the free amine
Scientific Research Applications
2-{[(Benzyloxy)carbonyl]amino}-3-hydroxy-3-(pyridin-3-yl)propanoic acid has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its structural features.
Material Science: Can be used in the synthesis of coordination polymers and other materials with unique properties.
Mechanism of Action
The mechanism of action of 2-{[(Benzyloxy)carbonyl]amino}-3-hydroxy-3-(pyridin-3-yl)propanoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The benzyloxycarbonyl group can act as a protecting group, allowing selective reactions to occur at other functional groups.
Comparison with Similar Compounds
Similar Compounds
3-Pyridinepropionic Acid: Similar structure but lacks the benzyloxycarbonyl and hydroxyl groups.
N-Cbz-D-Alanine: Contains the benzyloxycarbonyl group but differs in the rest of the structure.
Properties
Molecular Formula |
C16H16N2O5 |
---|---|
Molecular Weight |
316.31 g/mol |
IUPAC Name |
3-hydroxy-2-(phenylmethoxycarbonylamino)-3-pyridin-3-ylpropanoic acid |
InChI |
InChI=1S/C16H16N2O5/c19-14(12-7-4-8-17-9-12)13(15(20)21)18-16(22)23-10-11-5-2-1-3-6-11/h1-9,13-14,19H,10H2,(H,18,22)(H,20,21) |
InChI Key |
GLDCBKSVLSWIEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(C(C2=CN=CC=C2)O)C(=O)O |
Origin of Product |
United States |
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